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Compound of Interest

Compound Name: Nootkatone

Cat. No.: B190431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nootkatone, a naturally occurring sesquiterpenoid ketone, is the principal aromatic constituent

of grapefruit.[1][2][3] It is valued for its characteristic citrusy, woody, and sweet aroma and is

widely used in the food and beverage industry to impart a distinct grapefruit flavor.[1] Beyond

its organoleptic properties, nootkatone has garnered attention for its biological activities,

including insect-repellent effects. This document provides detailed application notes and

protocols for the use of nootkatone as a natural food and beverage additive, targeting

researchers, scientists, and professionals in drug development.

Biochemical Properties and Regulatory Status
Nootkatone is a crystalline solid at room temperature and is soluble in ethanol and other

organic solvents, but has low solubility in water.[4] It is recognized as a safe food additive by

major regulatory bodies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b190431?utm_src=pdf-interest
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.perfumerflavorist.com/flavor/ingredients/article/21858930/molecule-of-the-month-nootkatone
https://downloads.regulations.gov/EPA-HQ-OPP-2018-0122-0012/content.pdf
https://www.researchgate.net/publication/227699109_Best_Estimated_Aroma_and_Taste_Detection_Threshold_for_Guaiacol_in_Water_and_Apple_Juice
https://www.perfumerflavorist.com/flavor/ingredients/article/21858930/molecule-of-the-month-nootkatone
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://krex.k-state.edu/items/9fafec80-1131-4750-af21-e22983119b00
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C15H22O [4]

Molar Mass 218.34 g/mol [4]

Melting Point 36 °C [4]

Boiling Point 170 °C [4]

Solubility in Water Insoluble [4]

Regulatory Status

FDA GRAS Yes (21 CFR 172.515) [2][5]

JECFA Approved [2][5]

Biosynthesis of Nootkatone
Nootkatone is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for

sesquiterpenes. The pathway involves the cyclization of FPP to valencene, which is then

oxidized to form nootkatone.

Farnesyl Pyrophosphate ValenceneValencene Synthase NootkatoneCytochrome P450 Monooxygenase

Click to download full resolution via product page

Caption: Biosynthetic pathway of Nootkatone from Farnesyl Pyrophosphate.

Application in Beverages: Quantitative Data
The concentration of nootkatone in beverages is critical to achieving the desired flavor profile

without introducing unwanted bitterness.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://krex.k-state.edu/items/9fafec80-1131-4750-af21-e22983119b00
https://krex.k-state.edu/items/9fafec80-1131-4750-af21-e22983119b00
https://krex.k-state.edu/items/9fafec80-1131-4750-af21-e22983119b00
https://krex.k-state.edu/items/9fafec80-1131-4750-af21-e22983119b00
https://krex.k-state.edu/items/9fafec80-1131-4750-af21-e22983119b00
https://downloads.regulations.gov/EPA-HQ-OPP-2018-0122-0012/content.pdf
https://www.researchgate.net/publication/386381633_Grapefruit-derived_nootkatone_potentiates_GABAergic_signaling_and_acts_as_a_dual-action_mosquito_repellent_and_insecticide
https://downloads.regulations.gov/EPA-HQ-OPP-2018-0122-0012/content.pdf
https://www.researchgate.net/publication/386381633_Grapefruit-derived_nootkatone_potentiates_GABAergic_signaling_and_acts_as_a_dual-action_mosquito_repellent_and_insecticide
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/product/b190431?utm_src=pdf-body-img
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/product/b190431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Concentration Range Source

Sensory Threshold

In Water 1 ppm [6]

In Grapefruit Juice (10.5° Brix) 6 ppm [6]

Recommended Usage Levels

in Beverages

Preferred Range 0.01 - 100 ppm [7]

More Preferred Range 0.05 - 10 ppm [7]

Most Preferred Range 0.1 - 1 ppm [7]

Potential for Bitterness

Concentration perceived as

bitter by some individuals
> 7 ppm [6]

Experimental Protocols
Protocol 1: Sensory Evaluation of a Nootkatone-Fortified
Beverage
This protocol outlines a method for assessing the sensory characteristics of a beverage

containing nootkatone using a trained sensory panel.

1. Objective: To determine the sensory profile and consumer acceptability of a beverage

fortified with nootkatone at various concentrations.

2. Materials:

Base beverage (e.g., carbonated water, lemonade)

Nootkatone (food grade, >98% purity)

Ethanol (food grade, for stock solution)
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Glass beakers and volumetric flasks

Graduated pipettes

Sensory evaluation booths

Coded, transparent tasting cups

Unsalted crackers and filtered water (for palate cleansing)

Sensory evaluation ballots (see Appendix A)

3. Panelist Selection and Training:

Recruit 10-12 panelists with prior experience in sensory evaluation of beverages.

Conduct a screening session to assess their ability to detect and describe citrus aromas and

tastes.

Train panelists on the specific sensory attributes of nootkatone (e.g., grapefruit, woody,

peely) using reference standards.

4. Sample Preparation:

Prepare a stock solution of nootkatone in ethanol (e.g., 1000 ppm).

Prepare beverage samples with varying concentrations of nootkatone (e.g., 0.5 ppm, 1

ppm, 5 ppm, 10 ppm) by adding the appropriate volume of the stock solution to the base

beverage.

Prepare a control sample (base beverage with an equivalent amount of ethanol but no

nootkatone).

Code each sample with a random three-digit number.

5. Sensory Evaluation Procedure:

Present the samples to the panelists in a randomized order.
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Instruct panelists to evaluate each sample for appearance, aroma, flavor, and overall liking

using the provided ballot (Appendix A).

Instruct panelists to cleanse their palate with water and an unsalted cracker between

samples.

6. Data Analysis:

Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to

determine significant differences between samples.

Generate a sensory profile for each sample.
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Caption: Workflow for the sensory evaluation of a Nootkatone-fortified beverage.
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Protocol 2: Stability Testing of Nootkatone in a Beverage
Formulation
This protocol describes an accelerated shelf-life study to evaluate the stability of nootkatone in

a beverage under different storage conditions.

1. Objective: To assess the degradation of nootkatone in a beverage over time when exposed

to elevated temperature and light.

2. Materials:

Beverage containing a known concentration of nootkatone (e.g., 5 ppm).

Control beverage (without nootkatone).

Environmental chambers (for controlled temperature and light exposure).

Amber and clear glass bottles.

HPLC-UV system.

Acetonitrile (HPLC grade).

Water (HPLC grade).

Formic acid (optional, for mobile phase).

Syringe filters (0.45 µm).

3. Experimental Design:

Fill the beverage into both amber and clear glass bottles.

Store the bottles under the following conditions:

Refrigerated (4°C, dark) - Control

Room temperature (25°C, dark)
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Accelerated (40°C, dark)

Room temperature (25°C, with light exposure)

Pull samples at specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

4. Quantitative Analysis (HPLC-UV):

Sample Preparation:

Degas the beverage sample by sonication.

Filter the sample through a 0.45 µm syringe filter.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g.,

60:40 v/v).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection Wavelength: 235 nm.

Calibration: Prepare a series of nootkatone standards of known concentrations and

generate a calibration curve.

Quantification: Determine the concentration of nootkatone in the samples by comparing

their peak areas to the calibration curve.

5. Data Analysis:

Plot the concentration of nootkatone as a function of time for each storage condition.

Determine the degradation kinetics and calculate the half-life of nootkatone under each

condition.
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Caption: Workflow for the stability testing of Nootkatone in a beverage.
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Conclusion
Nootkatone is a versatile and valuable natural additive for the food and beverage industry. Its

distinct grapefruit flavor and aroma can significantly enhance the sensory profile of various

products. Proper understanding of its sensory thresholds, stability under different processing

and storage conditions, and accurate quantification are essential for its successful application.

The protocols provided in this document offer a framework for researchers and developers to

effectively utilize nootkatone in their formulations.

Appendix A: Sensory Evaluation Ballot
Instructions: Please evaluate the following samples in the order presented. Cleanse your palate

with water and a cracker between each sample.

Sample Code: _____

Appearance: Please rate the appearance of the sample on a 9-point hedonic scale (1 = Dislike

Extremely, 9 = Like Extremely). 1 2 3 4 5 6 7 8 9

Aroma: Please rate the overall aroma intensity (1 = Very Weak, 9 = Very Strong). 1 2 3 4 5 6 7

8 9

Please describe the aroma characteristics:

_______________________________________________________

Flavor: Please rate the overall flavor intensity (1 = Very Weak, 9 = Very Strong). 1 2 3 4 5 6 7 8

9

Please rate the following flavor attributes on a 9-point intensity scale (1 = Not Perceptible, 9 =

Extremely Intense):

Grapefruit: 1 2 3 4 5 6 7 8 9

Woody: 1 2 3 4 5 6 7 8 9

Peely: 1 2 3 4 5 6 7 8 9

Sweet: 1 2 3 4 5 6 7 8 9
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Sour: 1 2 3 4 5 6 7 8 9

Bitter: 1 2 3 4 5 6 7 8 9

Overall Liking: Please rate your overall liking of this product (1 = Dislike Extremely, 9 = Like

Extremely). 1 2 3 4 5 6 7 8 9

Comments: _______________________________________________________

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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